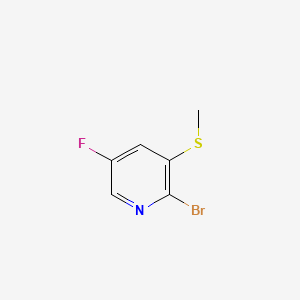

2-Bromo-5-fluoro-3-(methylthio)pyridine

Vue d'ensemble

Description

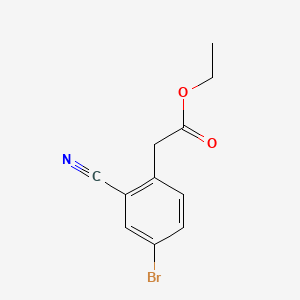

“2-Bromo-5-fluoro-3-(methylthio)pyridine” is a chemical compound with the molecular formula C6H5BrFNS . It is an important intermediate in organic synthesis and has many applications, such as in the production of pharmaceuticals, dyes, pesticides, and spices .

Synthesis Analysis

This compound can be synthesized via a Suzuki coupling reaction with phenylboronic acid . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Molecular Structure Analysis

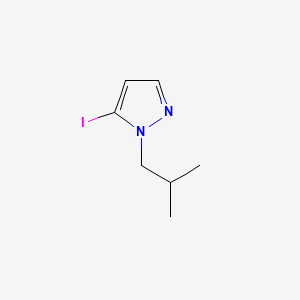

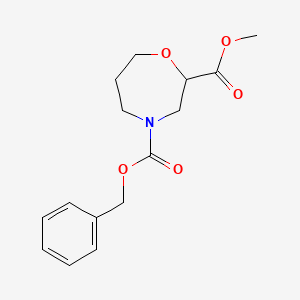

The molecular structure of “2-Bromo-5-fluoro-3-(methylthio)pyridine” consists of a pyridine ring substituted with a bromo group at the 2-position, a fluoro group at the 5-position, and a methylthio group at the 3-position .Chemical Reactions Analysis

“2-Bromo-5-fluoro-3-(methylthio)pyridine” can undergo various chemical reactions. For instance, it can participate in Suzuki coupling reactions with phenylboronic acid or p-tolylboronic acid to form 5-fluoro-2-phenylpyridine or 5-fluoro-2-(p-tolyl)pyridine, respectively . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Physical And Chemical Properties Analysis

“2-Bromo-5-fluoro-3-(methylthio)pyridine” is a liquid at room temperature. It has a refractive index of 1.540 and a density of 1.598 g/mL at 25 °C . Its molecular weight is 190.01 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

One notable application of this compound is in the synthesis of heterocyclic compounds. Begouin, Peixoto, and Queiroz (2013) demonstrated its utility as a key precursor in producing 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines. This process involves a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction, showcasing the compound's versatility in synthesizing complex heterocyclic structures with potential applications in pharmaceuticals and materials science (Begouin, Peixoto, & Queiroz, 2013).

Novel Synthetic Methodologies

Furthermore, its application extends to the development of novel synthetic methodologies. Kieseritzky and Lindström (2010) synthesized pyridines substituted with five different elements, not including hydrogen, using known and newly developed methods. This research underscores the chemical's adaptability in creating multifunctional pyridines, which are crucial intermediates in organic synthesis and have applications ranging from catalysis to the development of new materials (Kieseritzky & Lindström, 2010).

Corrosion Inhibition Studies

Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives, including those incorporating the 2-Bromo-5-fluoro-3-(methylthio)pyridine framework. These studies are critical in understanding how such compounds can protect metals against corrosion, offering insights into their potential applications in industrial maintenance and preservation (Kaya et al., 2016).

Advanced Material Synthesis

The compound also finds applications in the synthesis of advanced materials. For instance, Hara et al. (2012) explored its use in desulfurizing–fluorination reactions, which are pivotal in the synthesis of materials with unique electronic properties. Such materials are vital for developing novel electronic devices, sensors, and other technologically significant applications (Hara, Monoi, Umemura, & Fuse, 2012).

Spectroscopic and Optical Studies

Vural and Kara (2017) conducted spectroscopic, optical, and density functional theory studies on a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine, highlighting the importance of such compounds in understanding the molecular structure, electronic properties, and interactions with biological molecules. These studies are foundational in materials science, where understanding the electronic structure is crucial for designing materials with desired properties (Vural & Kara, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in the synthesis of biaryls through a one-pot tandem borylation/suzuki-miyaura cross-coupling reaction .

Mode of Action

The mode of action of 2-Bromo-5-fluoro-3-(methylthio)pyridine is primarily through its involvement in palladium-catalyzed reactions . It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The result of the action of 2-Bromo-5-fluoro-3-(methylthio)pyridine is the formation of biaryl compounds through palladium-catalyzed homo-coupling reactions . It can also lead to the formation of 4-pyridylcarboxypiperidines through palladium-catalyzed α-arylation of esters .

Action Environment

The action of 2-Bromo-5-fluoro-3-(methylthio)pyridine is influenced by the presence of a palladium catalyst and the conditions under which the reactions are carried out . The compound is stable under normal conditions .

Propriétés

IUPAC Name |

2-bromo-5-fluoro-3-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXAGOWQZKIMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266297 | |

| Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1357946-44-1 | |

| Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];hydrochloride](/img/structure/B578548.png)

![1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B578560.png)

![7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B578562.png)